methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
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Overview
Description
methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound featuring a benzothiophene and thiophene core. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Typically used to remove oxygen or introduce hydrogen.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Benzothiophene Derivatives: Compounds such as raloxifene and zileuton, known for their therapeutic applications.
Uniqueness
methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate stands out due to its unique combination of benzothiophene and thiophene cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H17ClFNO3S2 |
---|---|
Molecular Weight |
474g/mol |
IUPAC Name |
methyl 2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H17ClFNO3S2/c1-11-4-6-13(7-5-11)17-12(2)30-22(18(17)23(28)29-3)26-21(27)20-19(24)15-9-8-14(25)10-16(15)31-20/h4-10H,1-3H3,(H,26,27) |
InChI Key |
UPTYRKBJOADPSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl)C |
Origin of Product |
United States |
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